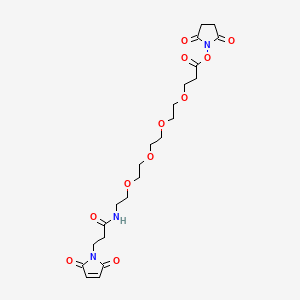

Mal-amido-PEG4-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRYGQJQNPJNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679820 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-99-2 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mal-amido-PEG4-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mal-amido-PEG4-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and detailed protocols for its application. Key quantitative data are presented in structured tables for ease of reference, and reaction pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its utility in advanced biochemical applications.

Core Principles and Chemical Properties

Mal-amido-PEG4-NHS ester possesses two distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for the sequential and specific conjugation of two different biomolecules.

-

N-hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][4][5]

-

Maleimide (B117702): This group specifically reacts with sulfhydryl (thiol) groups (-SH), typically from cysteine residues, through a Michael addition reaction to form a stable thioether linkage.[6][7]

-

PEG4 Spacer: The tetraethylene glycol (PEG4) linker enhances the solubility of the reagent and the resulting conjugate in aqueous media, reduces the potential for aggregation, and provides a flexible spacer arm.[2][8]

The controlled, step-wise reaction capability of this crosslinker is a significant advantage in the synthesis of complex bioconjugates.[9]

Quantitative Data Summary

The physicochemical and reactive properties of Mal-amido-PEG4-NHS ester are summarized below.

| Property | Value | Reference |

| Molecular Formula | C22H31N3O11 | [2] |

| Molecular Weight | 513.50 g/mol | [2] |

| CAS Number | 756525-99-2 | [2] |

| Reaction Parameters | NHS Ester - Amine Reaction | Maleimide - Thiol Reaction |

| Target Functional Group | Primary Amine (-NH2) | Sulfhydryl/Thiol (-SH) |

| Optimal pH Range | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | 6.5 - 7.5 |

| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES | Phosphate, HEPES (with EDTA) |

| Buffers to Avoid | Amine-containing (e.g., Tris, Glycine) | Thiol-containing (e.g., DTT, β-mercaptoethanol) |

| Typical Reaction Time | 30-60 min (RT) or 2-4 hours (4°C) | 30 min (RT) or 2 hours (4°C) |

| Recommended Molar Excess | 10- to 50-fold over amine-containing protein | Equimolar to 5-fold over thiol-containing molecule |

| Competing Reaction | Hydrolysis of NHS ester (rate increases with pH) | Hydrolysis of maleimide ring (at pH > 7.5) |

| NHS Ester Half-life (Hydrolysis) | 4-5 hours (pH 7.0, 0°C); 10 minutes (pH 8.6, 4°C) | N/A |

Reaction Mechanisms and Pathways

The specificity of Mal-amido-PEG4-NHS ester is derived from the distinct reactivity of its two terminal groups.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with a primary amine via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][10] This reaction is pH-dependent; at low pH, the amine is protonated and non-nucleophilic, while at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][11]

Maleimide Reaction with Thiols

The maleimide group reacts with a sulfhydryl group through a Michael addition mechanism.[7] The thiolate anion, which is favored at a pH between 6.5 and 7.5, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether bond.[6] At pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring is more susceptible to hydrolysis.[6][9]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of Mal-amido-PEG4-NHS ester.

Two-Step Antibody-Drug Conjugation Workflow

This protocol describes the conjugation of a thiol-containing small molecule drug to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Mal-amido-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing drug molecule

-

Desalting columns

-

Quenching buffer (e.g., 10 mM cysteine)

-

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[12]

-

Linker Preparation: Immediately before use, dissolve Mal-amido-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[13] The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[9][12]

-

Step 1: Antibody Activation:

-

Step 2: Purification:

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[9]

-

-

Step 3: Conjugation to Thiol-Drug:

-

Immediately add the thiol-containing drug to the purified, maleimide-activated antibody.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]

-

-

Step 4: Quenching (Optional):

-

To cap any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.[13]

-

-

Step 5: Final Purification:

-

Purify the final antibody-drug conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted components.

-

PROTAC Synthesis Protocol

This protocol outlines the synthesis of a PROTAC by first reacting the NHS ester with an amine-functionalized E3 ligase ligand, followed by conjugation to a thiol-containing target protein ligand.

Materials:

-

Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

-

Mal-amido-PEG4-NHS ester

-

Thiol-containing target protein inhibitor

-

Anhydrous DMF

-

N,N-Diisopropylethylamine (DIPEA)

-

Purification instrumentation (e.g., preparative HPLC)

Procedure:

-

E3 Ligase Ligand-Linker Intermediate Synthesis:

-

Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve Mal-amido-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF and add it dropwise to the ligand solution while stirring.[4]

-

Allow the reaction to stir at room temperature for 4-12 hours.[4][14] Monitor progress by LC-MS.

-

Purify the intermediate product (E3 Ligase Ligand-PEG4-Maleimide) via chromatography.

-

-

Final PROTAC Synthesis:

-

Dissolve the purified E3 Ligand-Linker intermediate (1.0 equivalent) in anhydrous DMF.

-

Add the thiol-modified target protein inhibitor (1.2 equivalents) to the solution.[4]

-

Stir the reaction mixture at room temperature for 2-4 hours. The maleimide-thiol conjugation is typically rapid.[4] Monitor progress by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the structure and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR.

-

Conclusion

Mal-amido-PEG4-NHS ester is a highly versatile and efficient heterobifunctional crosslinker, indispensable for the development of sophisticated bioconjugates. Its well-defined reactive ends, coupled with a hydrophilic PEG spacer, allow for controlled and specific conjugation of amine- and thiol-containing molecules. By understanding the core principles of its reactivity and adhering to optimized protocols, researchers can effectively leverage this reagent to advance their work in targeted therapeutics, diagnostics, and fundamental life sciences research.

References

- 1. benchchem.com [benchchem.com]

- 2. Mal-amido-PEG4-NHS, 756525-99-2 | BroadPharm [broadpharm.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. bachem.com [bachem.com]

- 8. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. biorxiv.org [biorxiv.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Dual-Action Blade: A Technical Guide to Maleimide-NHS Ester Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. Heterobifunctional crosslinkers, possessing two different reactive groups, offer a powerful tool for creating specific and controlled linkages between biomolecules. Among these, maleimide-N-hydroxysuccinimide (NHS) ester crosslinkers are a cornerstone technology, widely employed in the development of antibody-drug conjugates (ADCs), diagnostic assays, and fundamental proteomics research. This technical guide provides an in-depth exploration of the mechanism of action of maleimide-NHS ester crosslinkers, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Principles: A Two-Step Conjugation Strategy

Maleimide-NHS ester crosslinkers are designed for a sequential, two-step conjugation process that minimizes the formation of unwanted homodimers or polymers.[1] This strategy relies on the distinct reactivity of the two functional groups:

-

N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH₂), which are abundantly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2][3] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.[2]

-

Maleimide (B117702): This group exhibits high reactivity towards sulfhydryl (thiol) groups (-SH), primarily found on the side chain of cysteine residues.[4] This reaction, a Michael addition, forms a stable thioether linkage.[5]

This dual reactivity allows for the controlled, stepwise conjugation of two different molecules, typically proteins, peptides, or a protein and a small molecule drug.[6]

The Chemistry of Action: Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and the factors that influence them is critical for successful and reproducible conjugation.

NHS Ester Reaction with Primary Amines

The reaction of an NHS ester with a primary amine is a nucleophilic attack by the unprotonated amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[2]

The efficiency of this reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state for the reaction to proceed.[2]

Maleimide Reaction with Sulfhydryl Groups

The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition. The nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable, covalent thioether bond.[5]

Similar to the NHS ester reaction, the pH of the reaction buffer is a critical parameter. The thiol group must be in its deprotonated, thiolate anion form to be reactive.[7]

Quantitative Data for Optimal Reaction Conditions

The success of a conjugation reaction hinges on the careful control of reaction parameters. The following tables summarize key quantitative data for optimizing the use of maleimide-NHS ester crosslinkers.

Table 1: NHS Ester Reaction Parameters

| Parameter | Optimal Range/Value | Notes | Citations |

| pH | 7.2 - 8.5 | Balances amine reactivity with ester hydrolysis. Optimal reaction pH is often cited as 7.2-7.5 for two-step conjugations to ensure maleimide stability. | [2][3][6] |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can minimize hydrolysis of the NHS ester. | [8][9] |

| Reaction Time | 30 - 60 minutes at RT; 2 - 4 hours at 4°C | Can be adjusted based on the reactivity of the specific protein. | [8][9] |

| Buffers | Phosphate (B84403), Bicarbonate/Carbonate, HEPES, Borate | Must be free of primary amines (e.g., Tris, Glycine). | [2] |

Table 2: Hydrolytic Stability of NHS Esters

| pH | Temperature (°C) | Half-life | Citations |

| 7.0 | 0 | 4 - 5 hours | [2][10] |

| 7.0 | RT | - | |

| 8.0 | RT | 1 hour | [11] |

| 8.5 | RT | - | |

| 8.6 | 4 | 10 minutes | [2][10][11] |

| 9.0 | RT | 10 minutes | [5] |

Table 3: Maleimide Reaction Parameters

| Parameter | Optimal Range/Value | Notes | Citations |

| pH | 6.5 - 7.5 | Ensures high selectivity for thiols over amines. At pH 7.0, the reaction with thiols is ~1000 times faster than with amines. | [4][12] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction rate is not highly temperature-sensitive. | [13] |

| Reaction Time | 30 - 60 minutes at RT; 2 - 4 hours at 4°C | Can be extended to overnight at 4°C. | [9][13][14] |

| Buffers | Phosphate, HEPES, MES | Must be free of thiols (e.g., DTT, 2-mercaptoethanol). EDTA can be added to prevent oxidation of sulfhydryls. | [6][14] |

Table 4: Hydrolytic Stability of Maleimides

| pH | Temperature (°C) | Stability Notes | Citations |

| < 6.5 | RT | Very stable. | [15] |

| 6.5 - 7.5 | RT | Relatively stable, but aqueous solutions should be used fresh. | [6] |

| > 7.5 | RT | Susceptible to hydrolysis (ring-opening), rendering it unreactive to thiols. The cyclohexane (B81311) in SMCC provides some stability. | [6][12] |

| 8.5 - 14 | RT | Hydrolysis rate increases significantly. | [15] |

Competing Reactions and Side Products

While highly specific, both NHS esters and maleimides can participate in competing reactions that reduce conjugation efficiency.

-

Hydrolysis: The primary competing reaction for both functional groups is hydrolysis, where the reactive group reacts with water and becomes inactivated.[2][6] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH for both NHS esters and maleimides.[2][15]

-

Reaction with other nucleophiles: At pH values above 7.5, maleimides can begin to react with primary amines, leading to a loss of specificity.[4] NHS esters can also react with sulfhydryl groups, though this reaction is generally less favorable than with primary amines.

-

Retro-Michael Reaction: The thioether bond formed by the maleimide-thiol reaction can, under certain conditions and in the presence of other thiols, undergo a retro-Michael reaction, leading to deconjugation.[16]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common applications of maleimide-NHS ester crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing sulfhydryl groups) using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Materials:

-

Protein A in amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Protein B with free sulfhydryl(s) in thiol-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 6.5-7.0)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., Sephadex G-25)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine)

Procedure:

-

Preparation of Reagents:

-

Step 1: Activation of Protein A with SMCC:

-

Prepare Protein A at a concentration of 1-10 mg/mL in the amine-free buffer.[8]

-

Add a 5- to 20-fold molar excess of the SMCC stock solution to the Protein A solution.[8] The optimal molar excess depends on the protein concentration and the number of available amines.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]

-

-

Removal of Excess SMCC:

-

Immediately following the incubation, remove unreacted SMCC using a desalting column pre-equilibrated with the thiol-free buffer for Protein B.[8] This step is crucial to prevent the maleimide groups from being quenched by the quenching solution or reacting with any amines on Protein B.

-

-

Step 2: Conjugation of Maleimide-Activated Protein A to Protein B:

-

Immediately combine the maleimide-activated Protein A with Protein B in the thiol-free buffer. A typical molar ratio is 1:1, but this can be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

-

-

Quenching of Unreacted Maleimides (Optional):

-

To quench any unreacted maleimide groups, add a quenching solution like L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.[8]

-

-

Purification and Analysis of the Conjugate:

-

Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.[17]

-

Analyze the conjugate by SDS-PAGE to confirm crosslinking, observing a shift in molecular weight.[18][19][20][21] Mass spectrometry can be used for more detailed characterization of the conjugate.[4][22][23][24][25]

-

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol outlines the conjugation of a thiol-containing drug to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Thiol-containing drug-linker

-

SMCC

-

Anhydrous DMSO or DMF

-

Desalting columns or Tangential Flow Filtration (TFF) system

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC))

Procedure:

-

Antibody Preparation:

-

Ensure the mAb solution (1-10 mg/mL) is in an amine-free buffer.[8]

-

-

Activation of Antibody with SMCC:

-

Removal of Excess SMCC:

-

Immediately remove unreacted SMCC and byproducts using a desalting column or TFF, exchanging the buffer to a thiol-reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5).[8]

-

-

Conjugation of Drug-Linker:

-

Quenching:

-

Quench unreacted maleimides by adding N-acetylcysteine to a final concentration of ~1 mM and incubating for 15-30 minutes.[8]

-

-

Purification of the ADC:

-

Characterization of the ADC:

Conclusion

Maleimide-NHS ester crosslinkers are powerful and versatile reagents that have become indispensable in the fields of bioconjugation and drug development. Their heterobifunctional nature allows for a controlled and specific two-step conjugation process, enabling the creation of well-defined and stable biomolecular conjugates. A comprehensive understanding of the underlying reaction mechanisms, kinetics, and the influence of experimental parameters is crucial for the successful application of this chemistry. By following optimized protocols and carefully considering potential side reactions, researchers can effectively harness the power of maleimide-NHS ester crosslinkers to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. benchchem.com [benchchem.com]

- 9. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. proteochem.com [proteochem.com]

- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 25. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]

The Hydrophilic Nature of PEG Linkers: An In-depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene (B3416737) glycol (PEG) linkers are fundamental tools in modern drug development and bioconjugation, primarily owing to their profound hydrophilic properties. This technical guide delves into the core principles of PEG linker hydrophilicity in aqueous media, providing a comprehensive overview of their structural basis, the mechanism of hydration, and the consequent impact on the physicochemical and pharmacological properties of therapeutic molecules. By enhancing aqueous solubility, improving pharmacokinetic profiles, and reducing immunogenicity, PEGylation addresses critical challenges in the delivery of hydrophobic drugs and biologics. This document offers quantitative data, detailed experimental protocols, and visual diagrams to equip researchers with the foundational knowledge required to effectively utilize PEG linkers in their work.

The Structural and Mechanistic Basis of PEG's Hydrophilicity

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[1] The hydrophilicity of PEG is a direct consequence of the ether oxygen atoms that are regularly spaced along its backbone. These oxygen atoms are capable of forming hydrogen bonds with water molecules, leading to the formation of a tightly bound hydration shell around the polymer chain.[1][2] This hydration sheath effectively increases the hydrodynamic volume of the molecule to which the PEG linker is attached and is responsible for many of its beneficial properties.

The key mechanisms and consequences of this hydration are:

-

Enhanced Aqueous Solubility: The extensive hydrogen bonding with water molecules renders PEG and PEGylated conjugates highly soluble in aqueous environments.[3] This is particularly advantageous for hydrophobic drug molecules that would otherwise have poor solubility and bioavailability.

-

"Stealth" Properties and Reduced Protein Adsorption: The hydration shell creates a steric barrier that shields the conjugated molecule from interaction with proteins and other biological components in the bloodstream.[1] This "stealth" effect minimizes opsonization (the process of marking a pathogen for ingestion and destruction by a phagocyte) and subsequent clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life.[4][5]

-

Reduced Immunogenicity: By masking potential epitopes on the surface of therapeutic proteins or nanoparticles, the PEG hydration layer can significantly reduce their immunogenicity and antigenicity, preventing an adverse immune response.[6][7]

-

Biocompatibility: PEG is generally considered non-toxic and biocompatible, making it suitable for a wide range of pharmaceutical applications.[8][9]

The degree of hydrophilicity and the resulting in vivo behavior can be finely tuned by modulating the length (molecular weight) of the PEG chain; longer chains generally impart greater hydrophilicity and a more pronounced "stealth" effect.[1][10]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilic character of PEG linkers can be quantified through several experimental parameters. The following tables summarize key data illustrating the impact of PEG chain length on these properties.

Table 1: Influence of PEG Linker Length on Octanol-Water Partition Coefficient (Log D)

The octanol-water partition coefficient (Log P or Log D at a specific pH) is a classical measure of a compound's lipophilicity versus hydrophilicity. A lower Log D value indicates greater hydrophilicity.[1]

| Compound/Molecule | PEG Chain Length (n units) | Molecular Weight (Da) | Log D (pH 7.4) | Reference |

| Model Hydrophobic Drug | 0 | ~400 | 3.5 | [1] |

| Drug-PEG Conjugate | 4 | ~576 | 2.8 | [1] |

| Drug-PEG Conjugate | 8 | ~752 | 1.9 | [1] |

| Drug-PEG Conjugate | 12 | ~928 | 0.8 | [1] |

| Drug-PEG Conjugate | 24 | ~1450 | -0.5 | [1] |

Table 2: Water Contact Angle on PEGylated Surfaces

Water contact angle (WCA) measurement directly assesses the wettability of a surface. A lower contact angle signifies a more hydrophilic surface, as water droplets tend to spread out.[11][12]

| Surface | PEG Molecular Weight (Da) | Water Contact Angle (°) | Reference |

| Unmodified Glass | N/A | 60-70 | [13] |

| Glass-PEG | 400 | ~20 | [13] |

| Glass-PEG | 2000 | ~25 | [14] |

| Glass-PEG | 5000 | ~23 | [14][15] |

| Glass-PEG | 8000 | ~15 | [13] |

Table 3: Hydrodynamic Radius (Rh) of PEGylated Nanoparticles

Dynamic Light Scattering (DLS) measures the hydrodynamic radius of particles in solution. An increase in Rh upon PEGylation is indicative of the formation of a hydration shell and an extended conformation of the PEG chain.[11][16]

| Nanoparticle | PEG Molecular Weight (Da) | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Reference |

| Gold Nanoparticle | N/A | 15 | 17 ± 2 | [17] |

| AuNP-PEG | 2000 | 15 | 28 ± 3 | [17] |

| AuNP-PEG | 5000 | 15 | 39 ± 4 | [17] |

| Quantum Dot | N/A | 10.7 ± 2.4 | 10.7 ± 2.4 | [18] |

| QD-silica-PEG | 5000 | ~12 | 21.6 ± 3.1 | [18] |

Experimental Protocols for Characterizing Hydrophilicity

Accurate and reproducible characterization of PEG linker hydrophilicity is crucial for research and development. The following are detailed protocols for key experimental techniques.

Measurement of Octanol-Water Partition Coefficient (Log D) - Shake-Flask Method

This protocol is based on the well-established shake-flask method for determining the lipophilicity of a compound.[1]

Materials:

-

PEGylated compound of interest

-

1-Octanol (B28484) (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Separatory funnels

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).

-

Partitioning: Add equal volumes of the aqueous solution of the compound and 1-octanol to a separatory funnel.

-

Equilibration: Cap the funnel and shake vigorously for 2 minutes to ensure thorough mixing and partitioning of the compound between the two phases. Allow the funnel to stand until the two phases have completely separated.

-

Phase Separation: Carefully separate the aqueous and octanol (B41247) layers.

-

Concentration Measurement: Determine the concentration of the PEGylated compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The partition coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The Log D is the logarithm of this value.

-

Replicates: Perform the experiment in triplicate to ensure reproducibility.[1]

Water Contact Angle Measurement - Sessile Drop Method

This method directly assesses the wettability of a PEGylated surface.[11][12]

Materials and Equipment:

-

PEG-modified solid substrate

-

Deionized water

-

Contact angle goniometer with a high-resolution camera and analysis software

-

Micropipette or automated dispenser

Procedure:

-

Surface Preparation: Ensure the PEG-modified surface is clean, dry, and free of contaminants.

-

Sample Placement: Place the substrate on the sample stage of the goniometer and level it.

-

Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 1-5 µL) onto the surface of the substrate.

-

Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Angle Measurement: Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Multiple Measurements: Repeat the measurement at several different locations on the surface to obtain an average value and ensure uniformity.

Determination of Hydrodynamic Radius - Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[16]

Materials and Equipment:

-

PEGylated nanoparticles dispersed in a suitable buffer (e.g., PBS)

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute, homogenous suspension of the PEGylated nanoparticles in a buffer that is free of dust and other particulates. The concentration should be optimized for the specific instrument being used.

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the solvent, and refractive index of the solvent and the nanoparticles.

-

Measurement: Place the cuvette containing the sample into the DLS instrument. The instrument will illuminate the sample with a laser and detect the fluctuations in the scattered light intensity caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light to calculate the diffusion coefficient of the nanoparticles. The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh).

-

Size Distribution: The results are typically presented as a size distribution plot, showing the mean hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

Visualizing PEG Linker Functionality: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of hydrophilic PEG linkers.

Caption: Hydrogen bonding between water molecules and ether oxygens of the PEG backbone.

Caption: Synthesis and characterization workflow for a PEGylated ADC.

Caption: PEGylation prevents opsonization and macrophage uptake of nanoparticles.

Conclusion

The hydrophilic properties of PEG linkers are a cornerstone of their utility in modern drug development. By forming a stable hydration shell in aqueous media, PEG linkers enhance the solubility of hydrophobic drugs, reduce non-specific protein binding, and minimize immunogenicity. These attributes collectively lead to improved pharmacokinetic profiles, including prolonged circulation half-life, which is critical for therapeutic efficacy. The ability to precisely control the degree of hydrophilicity by adjusting the PEG chain length provides a powerful tool for optimizing the performance of bioconjugates. A thorough understanding and characterization of these hydrophilic properties, using the methods outlined in this guide, are essential for the rational design and successful development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. worldscientific.com [worldscientific.com]

- 5. chempep.com [chempep.com]

- 6. dl.begellhouse.com [dl.begellhouse.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mal-amido-PEG4-NHS Ester for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-amido-PEG4-NHS ester, a heterobifunctional crosslinker, and its application in the covalent labeling of primary amines. This reagent is a valuable tool in bioconjugation, enabling the linkage of amine-containing molecules to thiol-containing molecules, a critical step in the development of antibody-drug conjugates (ADCs), diagnostic assays, and other advanced biotherapeutics.

Core Concepts: Chemical Properties and Mechanism of Action

Mal-amido-PEG4-NHS ester is a versatile crosslinking reagent featuring three key components: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This unique structure allows for a two-step conjugation process, providing control over the crosslinking of distinct biomolecules. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.[1][2][3][4][5]

The labeling process leverages the specific reactivity of the NHS ester and maleimide groups. The NHS ester reacts with primary amines, such as those found on the N-terminus of proteins or the side chains of lysine (B10760008) residues, to form stable amide bonds.[6][7][8] This reaction is most efficient at a pH range of 7-9.[6][8] Following the amine labeling, the maleimide group can then react with a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[6][9] This second reaction is most effective at a pH of 6.5-7.5.[6][9]

Chemical Structure

Caption: Key functional groups of the Mal-amido-PEG4-NHS ester molecule.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the crosslinker to the target molecule. The following tables summarize key quantitative parameters for using Mal-amido-PEG4-NHS ester.

| Parameter | Value | Reference(s) |

| Molecular Weight | 513.5 g/mol | [1][2][4] |

| Chemical Formula | C22H31N3O11 | [1][2] |

| Purity | ≥95% | [1][4] |

| Storage Conditions | -20°C, protected from moisture | [1][6] |

Table 1: Physical and Chemical Properties of Mal-amido-PEG4-NHS Ester.

| Parameter | Recommended Range | Notes | Reference(s) |

| NHS Ester Reaction pH | 7.0 - 9.0 | Optimal reactivity with primary amines. Rate of hydrolysis increases with pH. | [6][8] |

| Maleimide Reaction pH | 6.5 - 7.5 | Specific reaction with sulfhydryl groups. Above pH 7.5, the maleimide group can hydrolyze. | [6][9] |

| Molar Excess of NHS Ester | 10 to 50-fold over amine-containing protein | A 20-fold excess is common for labeling IgG, resulting in 4-6 linkers per antibody. | [6][10][11] |

| Reaction Time (NHS Ester) | 30 minutes to 2 hours | Can be performed at room temperature or 4°C. | [6][10] |

| Reaction Time (Maleimide) | 30 minutes to 2 hours | Typically performed at room temperature or 4°C. | [6] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | Reagent is moisture-sensitive and should be dissolved immediately before use. | [6][12] |

Table 2: Recommended Reaction Conditions for Bioconjugation.

Experimental Protocols

This section provides detailed protocols for a typical two-step bioconjugation experiment using Mal-amido-PEG4-NHS ester to link a primary amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).

Materials and Reagents

-

Mal-amido-PEG4-NHS ester

-

Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Molecule-SH (e.g., a thiol-containing peptide or drug)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis equipment

Workflow for Two-Step Bioconjugation

Caption: A typical two-step experimental workflow for bioconjugation.

Detailed Step-by-Step Procedure

Step 1: Preparation of Reagents

-

Equilibrate the vial of Mal-amido-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[6][11]

-

Prepare a stock solution of the crosslinker by dissolving it in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution.[6][11][12]

-

Ensure the Protein-NH2 is in an amine-free buffer, such as phosphate-buffered saline (PBS). If the protein solution contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or desalting.[6][11]

Step 2: Reaction with Primary Amines

-

Add a 10- to 50-fold molar excess of the dissolved Mal-amido-PEG4-NHS ester to the Protein-NH2 solution.[6]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6]

Step 3: Removal of Excess Crosslinker

-

Remove the unreacted Mal-amido-PEG4-NHS ester using a desalting column or through dialysis against the Reaction Buffer.[6] This step is crucial to prevent the NHS ester from reacting with any primary amines on the Molecule-SH in the next step.

Step 4: Reaction with Sulfhydryls

-

Add the Molecule-SH to the purified, maleimide-activated protein.

-

Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6]

Step 5: Quenching and Final Purification

-

(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

-

Purify the final conjugate to remove any unreacted Molecule-SH and other byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

Applications in Research and Drug Development

The ability to covalently link different biomolecules with high specificity makes Mal-amido-PEG4-NHS ester a powerful tool in various scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (with abundant primary amines) to target cancer cells.[8]

-

Protein-Peptide Conjugation: Creating novel fusion proteins or attaching peptides with specific functionalities to larger proteins.

-

Immobilization of Biomolecules: Attaching proteins or other amine-containing molecules to surfaces or beads that have been functionalized with thiol groups for use in assays or purification.

-

Fluorescent Labeling: While the NHS ester can directly conjugate to a fluorophore, this crosslinker allows for the attachment of a thiol-containing fluorophore to a primary amine on a protein.

Conclusion

Mal-amido-PEG4-NHS ester is a highly effective heterobifunctional crosslinker for the site-specific conjugation of primary amines to sulfhydryl groups. Its hydrophilic PEG spacer improves solubility and can reduce non-specific interactions. By carefully controlling the reaction conditions, particularly pH and stoichiometry, researchers can achieve efficient and specific bioconjugation, enabling the development of innovative therapeutics, diagnostics, and research tools.

References

- 1. Mal-amido-PEG4-NHS, 756525-99-2 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Mal-amido-PEG4-NHS - Amerigo Scientific [amerigoscientific.com]

- 4. biochempeg.com [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

reactivity of maleimide group with thiol groups

An In-depth Technical Guide to the Reactivity of Maleimide (B117702) Groups with Thiol Groups for Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of maleimide moieties with thiol groups represents a cornerstone of bioconjugation chemistry, prized for its high specificity, rapid kinetics, and efficiency under mild, physiological conditions.[1][2] This reaction, a Michael addition, forms a stable thioether bond, making it an invaluable tool for the site-specific modification of proteins, peptides, and other biomolecules.[2][3] Its applications are extensive, ranging from the fluorescent labeling of proteins for research purposes to the development of sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][4] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][5] This technical guide provides a comprehensive overview of the core principles governing maleimide-thiol reactivity, factors influencing the reaction, stability of the resulting conjugate, and detailed experimental protocols.

Core Principles of Maleimide-Thiol Reactivity

The fundamental reaction between a maleimide and a thiol group is a Michael addition, where the nucleophilic thiolate anion attacks one of the electrophilic carbon atoms of the maleimide's carbon-carbon double bond.[2][3] This process is highly efficient and typically requires no catalyst, especially in polar solvents like water or DMSO.[2] The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of the two adjacent carbonyl groups, which enhance the electrophilicity of the double bond.[6][7]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a thiolate anion (-S⁻) on the maleimide ring, leading to the formation of a stable thiosuccinimide adduct.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Heterobifunctional Crosslinking Agents

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinking agents are indispensable tools in modern molecular biology, proteomics, and therapeutic development. Their unique architecture, featuring two distinct reactive moieties, enables the controlled and sequential conjugation of biomolecules. This guide provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Concepts of Heterobifunctional Crosslinking

Unlike their homobifunctional counterparts, heterobifunctional crosslinkers possess two different reactive groups, allowing for specific and stepwise conjugation.[1] This minimizes the formation of undesirable homodimers and polymers, a common issue with single-step conjugations.[1] The choice of a heterobifunctional crosslinker is dictated by several critical parameters: the targeted functional groups on the biomolecules, the length and composition of the spacer arm, and the cleavability of the linker.[1]

The most commonly targeted functional groups on proteins are primary amines (e.g., the ε-amino group of lysine (B10760008) residues) and sulfhydryls (e.g., the thiol group of cysteine residues).[1] Other reactive targets include carbonyls, carboxyl groups, and non-specific C-H bonds, which are targeted by photoreactive linkers.[1]

Quantitative Comparison of Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is crucial for the success of any bioconjugation strategy. The following tables provide a comparative overview of common heterobifunctional crosslinkers, their spacer arm lengths, and their applications, as well as a comparison of cleavable and non-cleavable linkers in the context of Antibody-Drug Conjugates (ADCs).

Table 1: Comparison of Common Heterobifunctional Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 | Cleavable | Key Features |

| SMCC | 11.6 | NHS ester | Maleimide | No | Contains a stable cyclohexane (B81311) ring in the spacer arm.[2] |

| Sulfo-SMCC | 11.6 | Sulfo-NHS ester | Maleimide | No | Water-soluble version of SMCC.[3] |

| EMCS | 9.4 | NHS ester | Maleimide | No | Longer aliphatic spacer arm than GMBS.[2] |

| LC-SPDP | 6.8 | NHS ester | Pyridyldithiol | Yes (Disulfide) | Cleavable by reducing agents.[4] |

| Sulfo-LC-SPDP | 6.8 | Sulfo-NHS ester | Pyridyldithiol | Yes (Disulfide) | Water-soluble and cleavable.[4] |

| SDA | N/A | NHS ester | Diazirine | No | Photoreactive diazirine group for non-specific C-H insertion.[5] |

| ABAS | N/A | NHS ester | Aryl azide (B81097) | No | Photoreactive aryl azide group.[5] |

| DBCO-Maleimide | N/A | DBCO (alkyne) | Maleimide | No | For copper-free click chemistry applications.[6] |

| Alkyne-PEG4-Maleimide | N/A | Alkyne | Maleimide | No | PEG spacer enhances solubility for click chemistry.[6] |

Table 2: Performance Characteristics of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Potential Efficacy | Potential Off-Target Toxicity |

| Cleavable | Enzymatic cleavage, pH sensitivity, or reduction | Lower | Yes (if payload is membrane-permeable) | Can be highly effective, especially in heterogeneous tumors.[7] | Higher (due to premature payload release) |

| Non-Cleavable | Antibody degradation in lysosome | High | No (released payload is charged and membrane-impermeable) | Can be highly effective with a potentially wider therapeutic window due to higher stability.[7] | Lower (restricted to antigen-positive cells) |

Table 3: Impact of Linker Composition on PROTAC Efficacy

| Linker Type | Key Advantages | Key Disadvantages | Representative DC50 | Representative Dmax |

| Alkyl | Synthetically accessible, chemically stable.[8] | Hydrophobic, can impact solubility.[1][8] | Submicromolar (optimal at 21 atoms for TBK1)[1] | >90% (for TBK1)[1] |

| PEG | Enhances hydrophilicity and aqueous solubility.[8] | May have reduced metabolic stability.[8] | Varied | Varied |

| Rigid | Can provide conformational constraint, potentially improving ternary complex formation.[] | Can be synthetically challenging, may limit flexibility needed for optimal ternary complex formation.[] | Varied | Varied |

Key Applications and Experimental Protocols

Heterobifunctional crosslinkers are employed in a wide array of applications, from fundamental research into protein-protein interactions to the development of novel therapeutics.

Studying Protein-Protein Interactions

Crosslinking coupled with mass spectrometry (XL-MS) has become a powerful technique for identifying protein-protein interactions and elucidating the architecture of protein complexes.[10] Heterobifunctional crosslinkers, particularly those with a photoreactive group, are well-suited for this application as they allow for the capture of transient or weak interactions.[11]

Understanding the intricate network of protein-protein interactions within signaling pathways is crucial for dissecting cellular processes and identifying potential drug targets. Heterobifunctional crosslinkers can be used to "freeze" these interactions for subsequent analysis.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[12] Heterobifunctional crosslinkers are critical for attaching the drug to the antibody.[12] The choice of linker, whether cleavable or non-cleavable, significantly impacts the ADC's stability, efficacy, and safety profile.[7]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[13] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[13] The linker's length and composition are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.[1]

Detailed Experimental Protocols

The successful application of heterobifunctional crosslinkers requires careful attention to experimental detail. The following are detailed protocols for common crosslinking strategies.

Protocol 1: Two-Step Amine-to-Sulfhydryl Crosslinking using SMCC

This protocol describes the conjugation of a sulfhydryl-containing small molecule to an amine-containing protein.

Materials:

-

Protein (1-5 mg/mL in PBS, pH 7.2-7.5)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Sulfhydryl-containing molecule

-

Desalting column

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Equilibrate SMCC: Allow the vial of SMCC to come to room temperature before opening to prevent moisture condensation.[14]

-

Prepare SMCC Solution: Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.[15]

-

Activate Protein: Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution.[16] Incubate for 30-60 minutes at room temperature.[15]

-

Remove Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[17] This step is crucial to prevent quenching of the sulfhydryl groups on the second molecule.[17]

-

Conjugation: Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. A 1.5- to 2-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.

-

Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Protocol 2: Photoreactive Crosslinking

This protocol outlines a general procedure for using a photoreactive crosslinker with an NHS ester group to capture protein interactions.

Materials:

-

Purified "bait" protein

-

NHS-ester-photoreactive crosslinker (e.g., SDA, ABAS)

-

Cell lysate or solution containing "prey" protein(s)

-

UV lamp (e.g., 254-365 nm)

-

Reaction buffer (non-amine containing, e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Label Bait Protein: In a light-protected environment, dissolve the photoreactive crosslinker in DMSO or DMF and add it to the purified bait protein in reaction buffer. Incubate for 30-60 minutes at room temperature.

-

Remove Excess Crosslinker: Remove non-reacted crosslinker using a desalting column.

-

Interaction: Add the labeled bait protein to the cell lysate or prey protein solution and incubate under conditions that favor the protein-protein interaction (e.g., 1-2 hours at 4°C).

-

Photoactivation: Expose the sample to UV light for a specified time (typically 5-15 minutes) to activate the photoreactive group and induce crosslinking.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule.

Materials:

-

Azide-modified molecule

-

Alkyne-modified molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of CuSO4, the copper ligand, sodium ascorbate (B8700270), and the azide- and alkyne-modified molecules in an appropriate solvent (e.g., water or DMSO).

-

Prepare Catalyst: Mix the CuSO4 and copper ligand solutions to form the catalyst complex.

-

Combine Reactants: In a reaction tube, combine the azide- and alkyne-modified molecules in the reaction buffer.

-

Initiate Reaction: Add the catalyst complex to the reactant mixture, followed by the sodium ascorbate solution to initiate the click reaction.

-

Incubate: Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific reactants.

-

Purification: Purify the conjugate to remove the copper catalyst and unreacted components.

Conclusion

Heterobifunctional crosslinking agents are powerful and versatile reagents that have a broad impact on life sciences research and drug development. Their ability to facilitate controlled and specific bioconjugation has enabled significant advancements in our understanding of protein-protein interactions and has been instrumental in the design of innovative therapeutics such as ADCs and PROTACs. The continued development of novel heterobifunctional crosslinkers with improved properties, such as enhanced water solubility and biocompatibility, will undoubtedly open up new avenues for research and therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. anygenes.com [anygenes.com]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. fgsc.net [fgsc.net]

Mal-amido-PEG4-NHS ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-amido-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties

Mal-amido-PEG4-NHS ester is a versatile molecule featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the NHS ester efficiently acylates primary amines. This dual reactivity allows for the controlled, covalent linkage of two different biomolecules.

Quantitative Data Summary

The fundamental molecular properties of Mal-amido-PEG4-NHS ester are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Weight | 513.5 g/mol | [1][2][3][4] |

| Chemical Formula | C₂₂H₃₁N₃O₁₁ | [1][2][3][4] |

| CAS Number | 756525-99-2 | [1][2][3][4] |

Experimental Protocols

The heterobifunctional nature of Mal-amido-PEG4-NHS ester is ideal for two-step conjugation procedures, which minimize the formation of undesirable homodimers. Below is a detailed, generalized protocol for crosslinking an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Detailed Methodology: Two-Step Protein Crosslinking

Important Considerations Before Starting:

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable choice.[2]

-

Reagent Handling: Mal-amido-PEG4-NHS ester is moisture-sensitive.[2] It should be stored at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] The NHS ester readily hydrolyzes in aqueous solutions; therefore, solutions should be prepared immediately before use and any unused portion discarded.[2]

-

Protein Preparation: The sulfhydryl-containing molecule (Protein-SH) must have free (reduced) thiols. If necessary, reduce disulfide bonds using an appropriate reducing agent like DTT or TCEP, followed by removal of the reducing agent.[2]

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

Mal-amido-PEG4-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Protein

-

Prepare Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer at a known concentration.

-

Prepare Crosslinker Solution: Immediately before use, dissolve the Mal-amido-PEG4-NHS ester in a small amount of DMF or DMSO.[2]

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution. The optimal molar excess depends on the protein concentration and should be determined empirically.[2]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[2]

-

Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. The resulting product is the maleimide-activated protein (Protein-Maleimide).[2]

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Combine Reactants: Mix the purified Protein-Maleimide from Step 1 with the sulfhydryl-containing protein (Protein-SH). The molar ratio should be optimized for the desired final conjugate.[2]

-

Incubation: Allow the conjugation reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C.[2] The maleimide group will react with the free sulfhydryl groups to form a stable thioether bond.

-

Stopping the Reaction (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine can be added.

-

Final Purification: Purify the final conjugate to remove any unreacted proteins using methods such as size-exclusion chromatography (SEC).

Visualizations

Experimental Workflow: Two-Step Bioconjugation

The following diagram illustrates the logical flow of the two-step protein crosslinking protocol described above.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Mal-amido-PEG4-NHS ester is a common linker used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The diagram below illustrates this general mechanism.

References

An In-depth Technical Guide to the Storage and Stability of Mal-amido-PEG4-NHS Ester

For researchers, scientists, and drug development professionals utilizing Mal-amido-PEG4-NHS ester in bioconjugation, a thorough understanding of its storage requirements and stability characteristics is paramount for reproducible and successful outcomes. This heterobifunctional crosslinker, which contains a maleimide (B117702) group for reaction with sulfhydryls and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, is susceptible to degradation, particularly through hydrolysis. This guide provides a comprehensive overview of the critical factors influencing the stability of Mal-amido-PEG4-NHS ester, detailed storage recommendations, and experimental protocols for assessing its integrity.

Core Concepts: Understanding the Instability of Functional Groups

The utility of Mal-amido-PEG4-NHS ester is derived from its two reactive moieties. However, these functional groups are also the primary sites of degradation.

-

NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous environments, yielding an unreactive carboxylic acid and releasing N-hydroxysuccinimide. This reaction is the primary pathway for the loss of amine reactivity and is significantly accelerated at higher pH values.

-

Maleimide Ring Hydrolysis: The maleimide group, while more stable than the NHS ester, can also undergo hydrolysis, particularly at pH values above 7.5. This process involves the opening of the maleimide ring to form a non-reactive maleamic acid, thus preventing its conjugation to sulfhydryl groups.

Storage and Handling Recommendations

Proper storage and handling are critical to maximize the shelf-life and performance of Mal-amido-PEG4-NHS ester. The compound is highly sensitive to moisture.

| Parameter | Recommendation | Rationale |

| Form | Solid (Lyophilized Powder) | Enhances long-term stability by minimizing molecular mobility and exposure to adventitious moisture. |

| Temperature | -20°C is standard for long-term storage. Some suppliers suggest storage at -5°C is also acceptable.[1] | Reduces the rate of potential solid-state degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reduces exposure to atmospheric moisture. |

| Desiccation | Store with a desiccant (e.g., silica (B1680970) gel). | Absorbs any moisture that may be present in the storage container, which is critical due to the moisture-sensitive nature of the NHS ester.[2] |

| Light | Protect from light. | While not the primary concern, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |

| Handling | Equilibrate the vial to room temperature before opening. | This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis of the NHS ester.[2][3] |

Stability Profile

The stability of Mal-amido-PEG4-NHS ester is highly dependent on the conditions to which it is exposed, particularly in solution.

Solid-State Stability

When stored as a desiccated solid at -20°C, Mal-amido-PEG4-NHS ester can be stable for up to three years.[4]

Solution Stability

The compound's stability in solution is significantly lower and is largely dictated by the solvent and pH.

-

Anhydrous Solvents: For short-term storage of stock solutions, anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended.[2][3]

Storage Temperature Duration -80°C Up to 1 year | -20°C | Up to 1 month |

-

Aqueous Solutions: It is strongly advised not to store Mal-amido-PEG4-NHS ester in aqueous solutions. The NHS ester moiety readily hydrolyzes, rendering the compound inactive for amine conjugation.[3] Aqueous solutions should be prepared immediately before use and any unused portion should be discarded.[2][3]

pH-Dependent Hydrolysis

Both the NHS ester and the maleimide group exhibit pH-dependent hydrolysis. The choice of pH for conjugation reactions is therefore a critical parameter that requires balancing reactivity with stability.

| Functional Group | Optimal Reaction pH | Stability Considerations |

| NHS Ester | 7.0 - 9.0 | The rate of hydrolysis increases significantly with increasing pH.[2][4] |

| Maleimide | 6.5 - 7.5 | The maleimide ring is more stable than the NHS ester but will slowly hydrolyze at pH > 7.5.[2][3] At these higher pH values, it can also lose its specificity and react with primary amines.[3] |

The following table summarizes the approximate half-life of NHS esters in general at various pH values and temperatures. While not specific to Mal-amido-PEG4-NHS ester, this data provides a useful indication of its lability.

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Experimental Protocols

To ensure the quality and reactivity of Mal-amido-PEG4-NHS ester, its stability can be assessed using the following methods.

Protocol 1: HPLC-Based Stability Assessment

This method allows for the quantification of the intact Mal-amido-PEG4-NHS ester over time in various aqueous buffers.

1. Materials and Instrumentation:

-

Mal-amido-PEG4-NHS ester

-

Anhydrous DMSO or DMF

-

Thiol-free aqueous buffers of varying pH (e.g., phosphate (B84403), HEPES)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection

-

RP-HPLC column (e.g., C18)

2. Procedure:

-

Buffer Preparation: Prepare a series of thiol-free buffers at the desired pH values (e.g., 6.5, 7.4, 8.0).

-

Stock Solution Preparation: Immediately before initiating the experiment, dissolve a small, accurately weighed amount of Mal-amido-PEG4-NHS ester in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Incubation: Dilute the stock solution into each of the prepared aqueous buffers to a final concentration of approximately 1 mg/mL. Incubate these solutions at a controlled temperature (e.g., 25°C).

-

Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.

-

Sample Analysis: Analyze each aliquot by RP-HPLC.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA is typically effective.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bonds and 254 nm).

-

-

Data Analysis: Identify the peak corresponding to the intact Mal-amido-PEG4-NHS ester. Calculate the peak area at each time point and plot the percentage of the remaining intact compound against time for each pH condition. This will allow for the determination of the degradation rate.

Protocol 2: Spectrophotometric Assay for NHS Ester Activity

This method provides a rapid assessment of the amine-reactive functionality of the NHS ester by quantifying the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis.

1. Materials and Instrumentation:

-

Mal-amido-PEG4-NHS ester

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8)

-

0.5 M NaOH solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Sample Preparation: Dissolve 1-2 mg of Mal-amido-PEG4-NHS ester in 2 mL of the amine-free buffer. If the compound is not readily soluble in the buffer, first dissolve it in a small volume of anhydrous DMSO and then dilute it with the buffer.

-

Control Preparation: Prepare a control sample containing only the buffer (and DMSO if used).

-

Initial Absorbance Measurement (A_initial):

-

Set the spectrophotometer to 260 nm.

-

Zero the instrument using the control sample.

-

Immediately measure and record the absorbance of the Mal-amido-PEG4-NHS ester solution.

-

-

Forced Hydrolysis:

-

To 1 mL of the sample solution, add 100 µL of 0.5 M NaOH.

-

Vortex the solution for 30 seconds to induce complete hydrolysis of the NHS ester.

-

-

Final Absorbance Measurement (A_final):

-

Within one minute of adding the NaOH, measure and record the absorbance of the hydrolyzed solution at 260 nm.

-

-

Data Interpretation:

-

A significant increase in absorbance from A_initial to A_final indicates the presence of active NHS ester. The released NHS has a strong absorbance at 260 nm.

-

If A_final is not significantly greater than A_initial, it suggests that the NHS ester has already been hydrolyzed and the reagent is inactive for amine conjugation.

-

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a typical experimental workflow for stability assessment.

By adhering to the storage and handling guidelines and, when necessary, employing the described analytical protocols, researchers can ensure the integrity and reactivity of their Mal-amido-PEG4-NHS ester, leading to more reliable and reproducible bioconjugation results.

References

Methodological & Application

Application Notes and Protocols for Mal-amido-PEG4-NHS Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mal-amido-PEG4-NHS ester, a heterobifunctional crosslinker, for the covalent conjugation of amine- and sulfhydryl-containing biomolecules. This document outlines the chemical principles, critical reaction parameters, and detailed protocols for successful bioconjugation.

Introduction to Mal-amido-PEG4-NHS Ester

Mal-amido-PEG4-NHS ester is a versatile crosslinking reagent that features an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as those on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][4] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, to create a stable thioether bond.[5][6]

The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can help to reduce aggregation and non-specific binding.[2] This two-step conjugation strategy allows for controlled and specific linking of two different biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.[2][7][8]

Chemical Reaction Principles

The conjugation process using Mal-amido-PEG4-NHS ester is a two-step sequential reaction:

-

Amine Reaction (NHS Ester) : The NHS ester reacts with a primary amine on the first biomolecule (e.g., an antibody) via nucleophilic acyl substitution. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][9][10] It is crucial to perform this step in an amine-free buffer, such as phosphate-buffered saline (PBS), to avoid competing reactions.[11][12]

-